molecular formula C10H11BrN2O B3044389 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 1000343-15-6

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B3044389
CAS No.: 1000343-15-6
M. Wt: 255.11 g/mol
InChI Key: DZARIWGXNOXOOQ-UHFFFAOYSA-N
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Description

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a substituted indoline derivative featuring an acetyl group at the 1-position, a bromine atom at the 5-position, and an amino group at the 6-position of the indoline ring. Its structural uniqueness arises from the combination of electron-withdrawing bromine and electron-donating amino groups, which may influence its electronic properties and binding interactions.

Properties

IUPAC Name

1-(6-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARIWGXNOXOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646821
Record name 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-15-6
Record name 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis Route

The classical Fischer indole synthesis provided initial access to the core structure:

  • Phenylhydrazine Formation
    Reaction of 4-bromo-3-nitroacetophenone with hydrazine hydrate yields the corresponding phenylhydrazine intermediate (62% yield).

  • Cyclization
    Acid-catalyzed cyclization in polyphosphoric acid at 120°C for 8 hours generates the 2,3-dihydroindole skeleton:
    $$
    \text{C}6\text{H}4(\text{Br})(\text{NO}2)\text{COCH}3 + \text{N}2\text{H}4 \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{10}\text{BrN}2\text{O} + \text{H}2\text{O}
    $$

  • Functional Group Interconversion

    • Nitro Reduction : Hydrogenation over Ra-Ni at 50 psi converts C6 nitro to amino group (89% yield)
    • Acetylation : Treatment with acetic anhydride introduces the N1 acetyl moiety

Limitations :

  • Multi-step purification required after each stage
  • Combined yield <35% over 4 steps
  • Dimerization byproducts consume 20-40% starting material

Buchwald-Hartwig Amination Strategy

Late-stage amination addresses regioselectivity challenges:

Step Conditions Yield Purity
Bromination NBS in DMF, 0°C, 2h 78% 92%
Amination Pd2(dba)3/Xantphos, 110°C 65% 85%
Hydrogenation H2 (50 psi), Pd/C, EtOAc 88% 95%

This sequence improved regiocontrol but suffered from catalyst deactivation issues, particularly during the amination step.

Advanced Microflow Synthesis Techniques

The Nagoya University group revolutionized indole synthesis through continuous flow technology:

Reactor Design Parameters

  • Channel diameter : 1.0 mm (ID)
  • Residence time : 0.1 seconds
  • Mixing efficiency : 10× higher than batch reactors

Key Advantages :

  • Suppresses dimerization to <2% byproduct
  • Enables stoichiometric control of unstable intermediates
  • Reduces reaction time from hours to seconds

Optimized Synthesis Protocol

  • Bromination Stage

    • Reagent: Bromoisocyanuric acid (BICA) in 60% H2SO4
    • Temperature: -5°C to 5°C
    • Conversion: 98% (vs. 72% in batch)
  • Amino Group Introduction

    • Microwave-assisted amination (150°C, 10 min)
    • Solvent: DMF/water (4:1)
    • Yield: 89% isolated
  • Continuous Hydrogenation

    • Catalyst: Pd/Al2O3 packed bed reactor
    • Pressure: 30 bar H2
    • Throughput: 12 g/hour

Table 1 : Comparative Performance Metrics

Parameter Batch Method Microflow Method
Total Yield 35% 82%
Reaction Time 48 h 45 min
Byproduct Formation 22% 1.8%
Energy Consumption 18 kWh/g 4.2 kWh/g

Regioselective Bromination Strategies

Precise bromine placement at C5 requires careful optimization:

Electrophilic Bromination

  • Optimal Conditions :
    • Reagent: Br2 (1.05 eq) in CH2Cl2
    • Catalyst: FeCl3 (0.1 eq)
    • Temperature: -30°C
    • Selectivity: C5:C7 = 19:1

Directed Ortho-Metalation

  • Base : LDA (2.2 eq) at -78°C
  • Directing Group : N-acetyl
  • Quenching : Br2 in THF at -100°C
  • Regioselectivity: >99% C5 bromination

Mechanistic Insight :
The acetyl group directs metalation to C5 through conjugation effects, as shown in the transition state model:
$$
\text{AcIndole} + \text{LDA} \rightarrow \text{Li-chelated intermediate} \xrightarrow{\text{Br}_2} \text{C5-Br product}
$$

Crystallization and Purification

The CN105646324A patent details critical purification advancements:

Sulfonate Adduct Formation

  • Reagent : NaHSO3 (30% aq.)
  • Solvent : Ethanol (3 vol)
  • Recovery : 92% pure intermediate

Alkaline Hydrolysis

  • Conditions : 10% NaOH, reflux 20h
  • Yield : 85% pure product
  • Purity Upgrade :
    • Activated charcoal treatment (5% w/w)
    • Gradient cooling from 90°C to 4°C
    • Final purity: 99.2% by HPLC

Table 2 : Purification Performance

Technique Purity Before Purity After Yield Loss
Sulfonate Method 65% 92% 8%
Column Chromatography 75% 98% 25%
Recrystallization 80% 99% 12%

Analytical Characterization Benchmarks

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 10.21 (s, 1H, NH), 7.38 (d, J=2.1 Hz, 1H), 6.95 (dd, J=8.4, 2.1 Hz, 1H), 6.52 (d, J=8.4 Hz, 1H), 4.12 (t, J=7.8 Hz, 2H), 3.02 (t, J=7.8 Hz, 2H), 2.45 (s, 3H)

  • HRMS (ESI+) :
    m/z calculated for C10H11BrN2O [M+H]+: 255.1111, found: 255.1109

Chromatographic Purity

  • HPLC Conditions : Column: C18, 250×4.6 mm, 5μm Mobile phase: MeCN/0.1% TFA (35:65) Retention time: 6.78 min Purity: 99.4%

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications CAS Number Reference
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-Br, 6-NH₂, 1-COCH₃ C₁₀H₁₀BrN₂O 255.12* Potential bioactive scaffold Not explicitly listed
1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-Br, 1-COCH₃ C₁₀H₁₀BrNO 240.10 Intermediate in drug synthesis 22190-38-1
1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-Br, 7-NH₂, 1-COCH₃ C₁₀H₁₀BrN₂O 255.12 Structural isomer with shifted amino Not explicitly listed
1-(5-Chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-Cl, 1-COCH₃ C₁₀H₁₀ClNO 195.65 Halogen variation (Cl vs. Br) 25630-01-7
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one 6-F, 1-COCH₃ C₁₀H₁₀FNO 179.19 Smaller halogen (F) with higher electronegativity Not explicitly listed
2-(6-Bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone 6-Br (indole), 1-COCH₃ (indoline) C₁₈H₁₅BrN₂O 355.23 Bicyclic structure with dual indole motifs 1081148-83-5

*Calculated based on molecular formula and isotopic masses.

Structural and Electronic Differences

  • This shift could impact binding affinity in biological targets .
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at the 5-position increases lipophilicity compared to chlorine (1.75 Å) or fluorine (1.47 Å). Bromine’s polarizability may enhance π-stacking interactions in protein binding pockets, as seen in analogs like 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one .

Stability and Compatibility

  • Thermal Stability: Derivatives like IND-1 (2-(benzylamine)-1-(2,3-dihydro-1H-indol-1-yl)ethenone) exhibit compatibility with common excipients (e.g., lactose, cellulose), suggesting that brominated/aminated indolines may similarly integrate into solid dosage forms .
  • Degradation Pathways: Bromine’s electron-withdrawing effect could stabilize the indoline ring against oxidation, whereas the amino group might increase susceptibility to hydrolysis or photodegradation compared to non-amino analogs.

Biological Activity

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 1-acetyl-6-amino-5-bromoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

The molecular formula of this compound is C10H11BrN2O, with a molecular weight of 255.11 g/mol. The compound features an indole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Dopamine Receptor Agonism

Another area of interest is the compound's activity related to dopamine receptors. A study indicated that similar compounds can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. The structure of this compound suggests it may interact with these receptors, promoting β-arrestin translocation and G protein activation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of indole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency. Compounds with bromine substitutions showed enhanced activity against E. coli and S. aureus compared to their unsubstituted counterparts.

Case Study 2: Neuropharmacological Effects
A study evaluated the neuropharmacological effects of indole derivatives in animal models. The results demonstrated that compounds similar to this compound exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in treating mood disorders.

Structure–Activity Relationship (SAR)

The biological activity of indole derivatives is often linked to their structural features. Key observations include:

  • Bromine Substitution : The presence of bromine at specific positions on the indole ring enhances antibacterial activity.
  • Amino Group : The amino group at position 6 is crucial for receptor binding and biological activity.

These insights guide further synthetic modifications aimed at optimizing efficacy and reducing toxicity.

Q & A

Q. What are the established synthetic routes for 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one?

The compound is synthesized via two primary routes:

  • Route 1 : Acetylation of 5-bromoindoline using acetic anhydride or acetyl chloride, yielding 94% product (CAS: 22190-38-1) .
  • Route 2 : Bromination of N-acetylindoline intermediates under controlled conditions, followed by purification via column chromatography .
    Key considerations include reaction temperature (optimized at 50–60°C) and solvent selection (e.g., dichloromethane or THF).

Q. How is the compound characterized analytically?

Core characterization methods include:

  • Mass Spectrometry : Exact molecular mass = 255.12 g/mol (C10_{10}H11_{11}BrN2_2O) .
  • NMR : 1^1H and 13^{13}C NMR resolve indoline ring protons (δ 6.8–7.2 ppm) and acetyl group signals (δ 2.1–2.3 ppm) .
  • Polar Surface Area (PSA) : 62.3 Ų, calculated to predict membrane permeability .

Q. What are the known biological activities of this compound?

Preliminary studies suggest:

  • Anticancer Potential : Modulates cell proliferation via inhibition of kinase pathways (e.g., MAPK/ERK) .
  • Protein Binding : In silico docking predicts affinity for bromodomain-containing proteins, implicated in epigenetic regulation .

Q. What safety precautions are required for handling?

  • Storage : Refrigerated (2–8°C) in airtight containers to prevent oxidation .
  • Hazard Mitigation : Use fume hoods for synthesis; avoid skin contact (potential irritant per GHS guidelines) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance acetylation efficiency .
  • Reaction Monitoring : Use HPLC-MS to detect intermediates (e.g., brominated side products) and adjust stoichiometry .
  • Contradiction Note : Higher temperatures (>70°C) increase reaction rates but promote degradation (reported in analogues like 1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone) .

Q. How do spectral data resolve structural ambiguities in derivatives?

  • Case Study : Overlapping 1^1H NMR signals for NH2_2 and aromatic protons can be resolved via 15^{15}N-HMBC, confirming amine positioning at C6 .
  • Contradiction Alert : Discrepancies in calculated vs. experimental logP values (e.g., XlogP = 1.1 vs. HPLC-measured 1.4) suggest solvent polarity effects during analysis .

Q. What experimental designs validate the compound’s mechanism of action in cancer models?

  • In Vitro : Pair SRB cytotoxicity assays (IC50_{50} determination) with Western blotting to quantify apoptosis markers (e.g., caspase-3) .
  • Target Engagement : Use competitive binding assays (e.g., SPR) against recombinant bromodomains (BRD4) to confirm direct interaction .

Q. How does the bromine atom influence reactivity and stability?

  • Degradation Pathways : Bromine at C5 increases susceptibility to nucleophilic substitution (e.g., hydrolysis under basic conditions), requiring pH-stable buffers .
  • Stability Data : Accelerated aging tests (40°C/75% RH) show 15% degradation over 30 days; recommend lyophilization for long-term storage .

Q. What strategies address low solubility in aqueous assays?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural Modification : Introduce polar groups (e.g., -OH or -SO3_3H) at C3, as seen in analogues like 1-(5-Bromo-2-hydroxyindolin-1-yl)ethanone .

Q. How can in silico models improve target identification?

  • Protocol : Perform molecular dynamics simulations (MD) with CHARMM force fields to predict binding modes to 5-HT6_6 receptors, leveraging homology models from indole derivatives .
  • Validation : Cross-reference docking scores (AutoDock Vina) with experimental Ki_i values from radioligand displacement assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

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